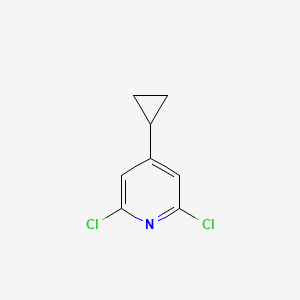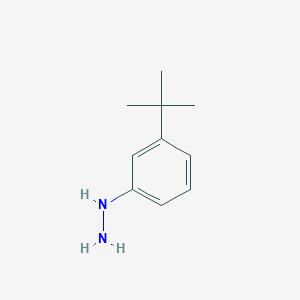![molecular formula C9H10Cl2N2O3 B8802725 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL CAS No. 62780-67-0](/img/structure/B8802725.png)
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL
Descripción general
Descripción
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is a chemical compound known for its unique structure and properties It is characterized by the presence of dichloro and nitro groups attached to a phenyl ring, which is further connected to an amino group and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL typically involves the nitration of a dichlorophenyl compound followed by amination and subsequent reaction with a propanol derivative. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for further applications .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and dichloro groups can influence its binding affinity and reactivity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-2-OL: Similar structure with a different position of the hydroxyl group.
4,5-DICHLORO-2-NITROANILINE: Lacks the propanol chain but shares the dichloro and nitro groups.
2-NITRO-4,5-DICHLOROPHENOL: Contains a phenol group instead of an amino group
Uniqueness
3-[(4,5-DICHLORO-2-NITROPHENYL)AMINO]PROPAN-1-OL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
62780-67-0 |
|---|---|
Fórmula molecular |
C9H10Cl2N2O3 |
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
3-(4,5-dichloro-2-nitroanilino)propan-1-ol |
InChI |
InChI=1S/C9H10Cl2N2O3/c10-6-4-8(12-2-1-3-14)9(13(15)16)5-7(6)11/h4-5,12,14H,1-3H2 |
Clave InChI |
UDXBXNMUCAZWPI-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])NCCCO |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
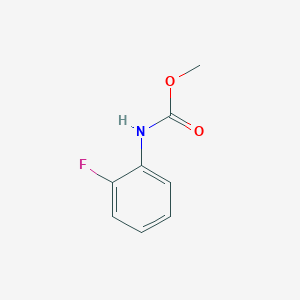
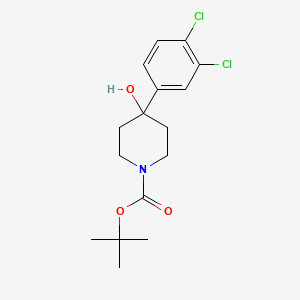
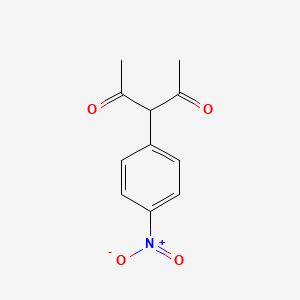
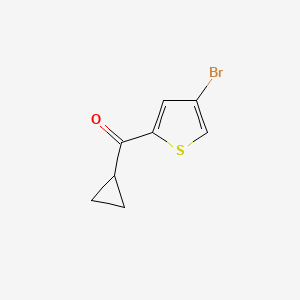
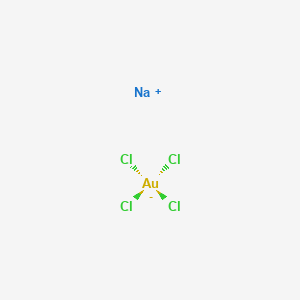
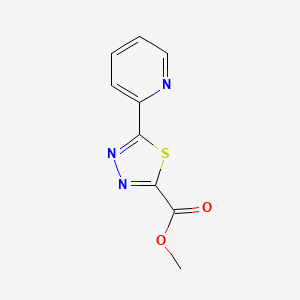
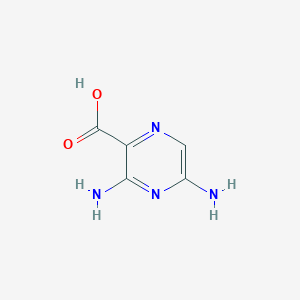
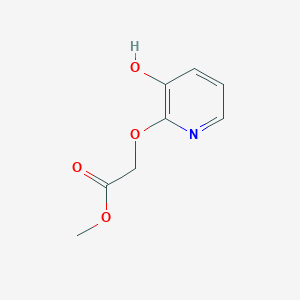
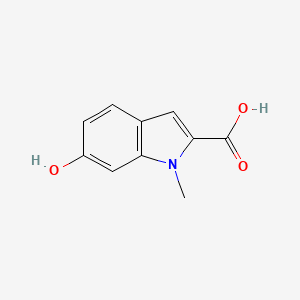
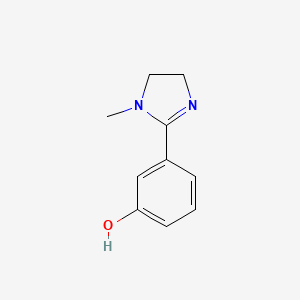
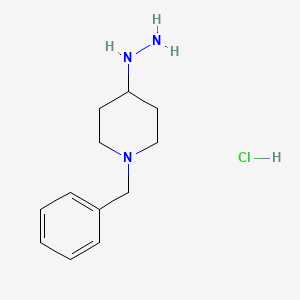
![2-amino-9-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-3H-purin-6-one](/img/structure/B8802741.png)
